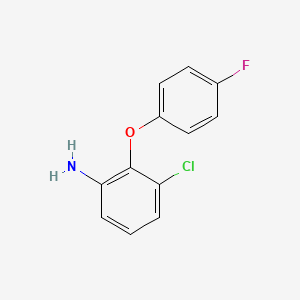

3-Chloro-2-(4-fluorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

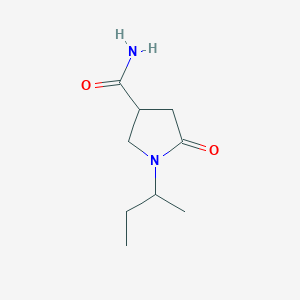

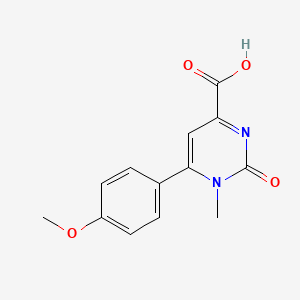

3-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 . This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.科学的研究の応用

Synthesis Methods and Applications

Synthesis Approach : A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a related compound, was developed using readily available materials, featuring high yields and low waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Pharmaceutical Importance : Computational analysis of 3-chloro-4-fluoro-aniline showed its significance in pharmaceutical applications due to its unique properties. This study used density functional theory to predict complex aniline precursors' structural and spectroscopic properties (M. Aziz, S Nadeem, M. Anwar, 2018).

Catalytic Oxidation : Fe3O4 nanoparticles were used as catalysts for the catalytic oxidation of aniline compounds. This study showed that these nanoparticles effectively removed aniline from solutions, indicating a potential application in water treatment or environmental remediation (Shengxiao Zhang et al., 2009).

Molecular and Computational Studies

Docking and QSAR Studies : Docking and quantitative structure–activity relationship studies were performed on derivatives of this compound as c-Met kinase inhibitors. The study provided insights into the molecular features contributing to high inhibitory activity (Julio Caballero et al., 2011).

Vibrational Analysis and Nonlinear Optical Investigations : Detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline were carried out, revealing its potential for optical limiting applications and suitability as therapeutic agents for anti-inflammation and anti-cancer activities (Merin K George et al., 2021).

Adsorption Studies : The adsorption of chloro derivatives of aniline on halloysite adsorbents was studied, which is relevant in the context of environmental pollution and wastewater treatment. This study highlights the use of these compounds in analyzing adsorption properties (P. Słomkiewicz et al., 2017).

Environmental and Safety Studies

Photochemical Behavior in Aqueous Solutions : A study on the photochemical behavior of halogenoanilines, including chloro derivatives in water, provides insights into the environmental impact and degradation pathways of these compounds (K. Othmen, P. Boule, 2000).

Genotoxic Impurity Determination : A method was developed for determining genotoxic impurity in lapatinib ditosylate, including 3- chloro-4-( 3- fluorobenzyloxy)- aniline. This highlights the compound's relevance in ensuring pharmaceutical safety and purity (Chen Jian-dong et al., 2015).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用機序

Mode of Action

Similar compounds have been known to inhibit enzyme activity or uncouple oxidative phosphorylation in mitochondria . The exact interaction of 3-Chloro-2-(4-fluorophenoxy)aniline with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

生化学分析

Biochemical Properties

3-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes. For instance, it can inhibit the activity of certain kinases, which are essential for various signaling pathways. This inhibition can lead to altered cellular responses and changes in gene expression. Additionally, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These toxic effects are likely due to the formation of reactive intermediates that can cause cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other cellular components, affecting metabolic flux and metabolite levels. The involvement of this compound in these metabolic pathways highlights its potential impact on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into the cell via specific membrane transporters, and once inside, it can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. The specific localization of this compound within the cell can have significant implications for its biological activity and overall cellular effects .

特性

IUPAC Name |

3-chloro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJNBQLVDBZSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

acetic acid](/img/structure/B1318561.png)